molecular formula C13H16OSSi B11864510 S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate CAS No. 170159-17-8

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate

Cat. No.: B11864510
CAS No.: 170159-17-8
M. Wt: 248.42 g/mol
InChI Key: DUIFYWOVCREUNY-UHFFFAOYSA-N
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Description

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a sulfur-containing ester characterized by a trimethylsilyl-protected ethynyl group attached to a phenyl ring, which is further linked to a thioacetate moiety. This compound’s structure combines the steric bulk of the trimethylsilyl (TMS) group with the π-conjugation of the ethynylphenyl backbone, making it a candidate for applications in materials science, particularly in stabilizing alkynes during synthetic processes or modifying surfaces in nanotechnology.

Properties

IUPAC Name

S-[4-(2-trimethylsilylethynyl)phenyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16OSSi/c1-11(14)15-13-7-5-12(6-8-13)9-10-16(2,3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFYWOVCREUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16OSSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578274
Record name S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.42 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170159-17-8
Record name S-{4-[(Trimethylsilyl)ethynyl]phenyl} ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of S-(4-Iodophenyl) Ethanethioate Intermediate

The synthesis begins with the preparation of S-(4-iodophenyl) ethanethioate, a critical intermediate. This compound is synthesized via nucleophilic acyl substitution between 4-iodophenol and thioacetic acid under acidic conditions.

Reaction Conditions:

  • Molar Ratio: 1:1.2 (4-iodophenol : thioacetic acid)

  • Catalyst: Concentrated H₂SO₄ (5 mol%)

  • Solvent: Anhydrous dichloromethane

  • Temperature: 0–5°C (ice bath)

  • Reaction Time: 4–6 hours

Characterization data for S-(4-iodophenyl) ethanethioate:

PropertyValueMethod
¹H NMR (CDCl₃) δ 7.65 (d, 2H), 7.02 (d, 2H), 2.42 (s, 3H)
FTIR (cm⁻¹) 1695 (C=O), 1180 (C-S)
Yield 85–88%Gravimetric

Sonogashira Coupling with Trimethylsilylacetylene

The key step involves a palladium-catalyzed Sonogashira coupling between S-(4-iodophenyl) ethanethioate and trimethylsilylacetylene. This reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the copper-acetylide intermediate.

Optimized Reaction Parameters:

ParameterValueSource
Catalyst System Pd(PPh₃)₂Cl₂ (3 mol%), CuI (6 mol%)
Base Triethylamine
Solvent THF/H₂O (3:1 v/v)
Temperature 60°C
Time 12–18 hours
Yield 68–72%

Critical Observations:

  • Aqueous co-solvents enhance reaction efficiency by stabilizing ionic intermediates.

  • Excessive CuI leads to homocoupling byproducts (≤8% yield loss).

  • Trimethylsilyl protection prevents alkyne polymerization during coupling.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Post-synthesis characterization confirms successful ethynylation:

¹H NMR (500 MHz, CDCl₃):

  • δ 7.52 (d, J = 8.3 Hz, 2H, Ar-H)

  • δ 7.34 (d, J = 8.3 Hz, 2H, Ar-H)

  • δ 2.41 (s, 3H, SC(O)CH₃)

  • δ 0.27 (s, 9H, Si(CH₃)₃)

13C NMR (126 MHz, CDCl₃):

  • δ 195.2 (C=O)

  • δ 139.1–122.4 (aromatic carbons)

  • δ 105.7 (C≡C–Si)

  • δ 0.9 (Si(CH₃)₃)

HRMS (ESI+):

  • m/z Calculated for C₁₃H₁₆OSSi: 248.42

  • Found: 248.41 [M+H]⁺

Alternative Synthetic Approaches

Direct Thioacetylation of Preformed Alkyne

An alternative one-pot method involves sequential ethynylation and thioacetylation:

  • Step 1: Coupling of 4-iodophenol with trimethylsilylacetylene (78% yield)

  • Step 2: Thioacetylation with acetyl chloride/H₂S (62% yield)

Advantages:

  • Avoids handling air-sensitive thioacetic acid

  • Higher functional group tolerance

Limitations:

  • Requires strict moisture control

  • Overall yield reduced to 49%

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Production

Pilot plant data (VulcanChem, 2024) highlights critical parameters for industrial synthesis:

Scale FactorLab Scale (10 g)Pilot Scale (1 kg)
Catalyst Loading 3 mol% Pd1.8 mol% Pd
Reactor Type BatchContinuous Flow
Cycle Time 18 hours6 hours
Purity 95%98%

Key innovations enabling scale-up:

  • Microfluidic reaction chambers reducing Pd leaching

  • In-line FTIR monitoring of alkyne consumption

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

This compound serves as a critical building block for synthesizing oligo(arylene–ethynylene) (OAE) molecular wires. The trimethylsilyl (TMS) group acts as a protective moiety for the ethynyl unit, enabling controlled coupling with dihaloarylenes (e.g., aryl iodides or bromides).

Key Reaction Parameters

Substrate (XArX)Catalyst SystemConditionsProduct Yield
4-IodothioanisolePdCl₂(PPh₃)₂/CuINEt₃, RT, 2 h64%
9,10-DiiodoanthracenePdCl₂(PPh₃)₂/CuI60°C → RT, 2 h60%
Unactivated dihaloarylenesPdCl₂(PPh₃)₂/CuIAmbientCyclotrimerization

Mechanistic Insights

  • The TMS group prevents premature coupling during intermediate steps.

  • Cyclotrimerization dominates with unactivated substrates due to competing alkyne homo-coupling .

Desilylation and Functional Group Liberation

The TMS group is selectively removed to generate reactive ethynyl intermediates:

Desilylation Protocol

  • Reagent: KF (2.5 equiv.) in methanol

  • Conditions: 2 h at RT, followed by solvent removal under reduced pressure to prevent thioacyl methanolysis .

  • Outcome: Quantitative deprotection, enabling subsequent cross-coupling without purification.

Nucleophilic Sensitivity and Side Reactions

The thioacyl group (-SAc) exhibits limited stability under nucleophilic conditions:

Observed Challenges

  • Deprotection of -SAc occurs in polar solvents (e.g., methanol), reducing yields by 15–30% .

  • Base-sensitive reactions require non-nucleophilic amines (e.g., NEt₃ instead of NH₃) .

Radical-Mediated Transformations

The trimethylsilyl group stabilizes radical intermediates, enabling unique reactivity:

  • Radical Stabilization: Enhances efficiency in polymerization and cascade reactions.

  • Reductive Pathways: Tris(trimethylsilyl)silane facilitates radical-based reductions under mild conditions.

Comparative Reactivity with Analogues

CompoundFunctional GroupsKey Reactivity Differences
S-(4-Ethynylphenyl) ethanethiolate-SH, -C≡CHHigher nucleophilic sensitivity; unsuitable for prolonged coupling
S-(4-Methylthio)phenyl ethanethiolate-SMe, -C≡CHReduced electronic conjugation; lower cross-coupling yields

Scientific Research Applications

Applications in Organic Synthesis

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate serves as a versatile reagent in organic synthesis due to its ability to stabilize radical intermediates. It is used in:

  • Radical Reactions : The compound stabilizes radical species, enabling various transformations under mild conditions.
  • Protecting Groups : The trimethylsilyl group acts as a protecting group for hydroxyl and carboxyl functionalities during synthetic procedures.

Case Study: Radical Reactions

In a study examining the reactivity of alkynyl sulfides, this compound was utilized in cyclocarbopalladation reactions. The compound demonstrated favorable selectivity for cyclic products when subjected to palladium-catalyzed cross-coupling reactions .

Applications in Materials Science

The compound's conjugated structure makes it suitable for applications in organic electronics and photonics. Its properties allow it to be used in:

  • Molecular Wires : this compound can be incorporated into oligo(arylene–ethynylene)-molecular wires, enhancing electrical conductivity and stability .
  • Organic Photovoltaics : Its unique electronic properties make it a candidate for use in organic solar cells, where efficient charge transport is critical.

In biological contexts, this compound has been explored for:

  • Bioimaging : The compound is utilized in the synthesis of orthogonal gap-enhanced Raman tags, which are important for interference-free surface-enhanced Raman scattering applications.

Case Study: Bioimaging Applications

Research has demonstrated that compounds similar to this compound can be effectively employed as labels in bioimaging techniques. These compounds facilitate enhanced imaging contrast and stability, making them valuable tools in cellular imaging studies .

Mechanism of Action

The mechanism of action of S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and facilitates its binding to target molecules. The ethynyl moiety allows for conjugation with other compounds, enabling the formation of complex structures. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The trimethylsilyl ethynyl group imparts steric hindrance and hydrophobicity, likely increasing thermal stability compared to acetyl or nitro derivatives.
  • TTF- and TPA-modified analogs exhibit extended π-systems, enabling applications in electrochemistry and optoelectronics, respectively .
  • Substituents like nitro or chloro significantly alter logP values, impacting solubility and bioavailability.

Physicochemical Properties

  • Trimethylsilyl analog : Predicted to have a high logP (>3) due to the hydrophobic TMS group, favoring organic solvent solubility.
  • TTF derivative : Exhibits redox activity with two oxidation waves at +0.45 V and +0.85 V (vs. Ag/AgCl), but electronic communication between TTF units diminishes upon AuNP attachment .
  • Nitro and chloro derivatives : Elevated logP values (2.89–3.58) suggest utility in lipid-rich environments or as intermediates in drug synthesis .

Biological Activity

S-(4-((Trimethylsilyl)ethynyl)phenyl) ethanethioate is a compound of significant interest in organic synthesis and materials science, characterized by its unique structure which includes a trimethylsilyl group and an ethynyl group attached to a phenyl ring. This article explores its biological activity, including potential antimicrobial properties, mechanisms of action, and synthesis pathways.

Chemical Structure and Properties

The molecular formula of this compound is C${12}$H${14}$OS, with a molecular weight of approximately 210.30 g/mol. Its structure can be summarized as follows:

Feature Description
Compound NameThis compound
Molecular FormulaC${12}$H${14}$OS
Molecular Weight210.30 g/mol
Unique Functional GroupsTrimethylsilyl, Ethynyl, Phenyl

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies on thioureides derived from related structures have demonstrated effectiveness against various pathogens including Gram-positive and Gram-negative bacteria as well as fungi. The minimal inhibitory concentration (MIC) values for these compounds ranged significantly, highlighting their potential utility in treating infections, particularly those caused by multidrug-resistant strains .

In a comparative study of antimicrobial activities, compounds with thiol or thioether functionalities showed varying degrees of efficacy depending on their structural features. These findings suggest that the presence of the ethanethioate moiety in this compound may confer similar antimicrobial properties.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, compounds containing thiol groups are known to interact with microbial cell membranes and proteins, leading to disruption of cellular processes. This interaction can result in increased permeability of the cell membrane and ultimately cell death.

Synthesis Pathways

The synthesis of this compound typically involves several key reactions:

  • Preparation of Key Intermediates : The synthesis begins with the reduction of iodobenzylsulfonylchloride to form a thiolate salt.
  • Cross-Coupling Reactions : The thiolate is then subjected to Sonogashira cross-coupling with trimethylsilylacetylene to yield the desired product.
  • Deprotection Steps : Following synthesis, deprotection steps may be required to remove protecting groups and isolate the final compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioureides against a range of pathogens. The results indicated that certain derivatives exhibited MIC values as low as 32 µg/mL against Staphylococcus aureus, suggesting that structurally related compounds like this compound could possess similar or enhanced activities .

Case Study 2: Structural Activity Relationship (SAR)

Research into the structural activity relationship (SAR) of thioether-containing compounds has shown that modifications in the alkynyl moiety can significantly impact biological activity. This suggests that variations in the trimethylsilyl group or ethynyl substituents in this compound might lead to enhanced or diminished biological effects .

Q & A

Q. Basic

  • 1H/13C NMR : Confirm the presence of trimethylsilyl protons (δ ~0.25 ppm) and ethynyl carbons (δ ~75–100 ppm). Aromatic protons in the phenyl ring appear as distinct multiplet patterns .
  • Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., 426.55 g/mol for derivatives) and detect fragmentation patterns indicative of the ethynyl-silyl moiety .
  • TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC with UV detection at 254 nm) .

What storage conditions are recommended to ensure compound stability?

Basic
Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar). Avoid proximity to strong oxidizers or moisture due to potential hydrolysis of the silyl-ethynyl group . Pre-purge storage vials with N₂ to minimize degradation.

How can researchers optimize synthesis yields when scaling up reactions?

Q. Advanced

  • Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) to balance activity and cost. Copper iodide co-catalyst ratios (0.05–0.1 eq) reduce homocoupling byproducts .
  • Solvent Optimization : Use mixed solvents (e.g., THF:Et₃N 3:1) to enhance solubility of aromatic intermediates.
  • In Situ Monitoring : Employ FT-IR to track alkyne C≡C stretch (~2100 cm⁻¹) disappearance, signaling reaction completion .

What computational methods are suitable for predicting the electronic properties of this compound in optoelectronic applications?

Q. Advanced

  • DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO levels, focusing on the ethynyl-silyl group’s electron-withdrawing effects. Compare with experimental UV-Vis data (e.g., λmax ~350 nm for related triphenylamine derivatives) .
  • TD-DFT : Simulate charge-transfer transitions for applications in quantum dot hole-transport layers .

How can researchers identify and mitigate side products during synthesis?

Q. Advanced

  • Byproduct Analysis : Common side products include homocoupled dimers (detected via MALDI-TOF at m/z ~800–900) and hydrolyzed silyl groups. Use preparative HPLC or recrystallization (e.g., hexane:EtOAc) for isolation .
  • Preventive Measures : Strict moisture control (molecular sieves in reaction mixtures) and reduced reaction times (<24 hrs) minimize hydrolysis .

What safety protocols are essential for handling this compound despite its low hazard classification?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed incineration. Avoid water flushing to prevent environmental release .

How does the trimethylsilyl-ethynyl moiety influence optoelectronic performance in device applications?

Advanced
The silyl-ethynyl group enhances π-conjugation and electron mobility, as shown in triphenylamine-based hole transporters for CdSe quantum dots. Electrochemical studies (cyclic voltammetry) reveal a 0.2–0.3 eV reduction in HOMO levels compared to non-silylated analogs, improving charge injection efficiency .

What strategies are used to explore structure-activity relationships (SAR) for biological applications?

Q. Advanced

  • Derivatization : Synthesize analogs with varied substituents (e.g., nitro, trifluoromethyl) on the phenyl ring. Assess anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinases), correlating binding affinity with experimental cytotoxicity data .

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